molecular formula C12H9Br3O3 B3052105 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone CAS No. 38460-56-9

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone

Cat. No. B3052105
CAS RN: 38460-56-9
M. Wt: 440.91 g/mol
InChI Key: VXKRQGLKRZZWBL-UHFFFAOYSA-N
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Description

The compound “1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone” is a complex organic molecule that contains a phenyl ring substituted with bromoacetyl groups at the 3 and 5 positions, and a bromoethanone group at the 1 position .


Molecular Structure Analysis

The compound contains a phenyl ring, which is a planar, cyclic structure. The bromoacetyl groups are polar due to the presence of the carbonyl group, and the bromine atoms add significant weight to the molecule .


Chemical Reactions Analysis

Bromoacetyl groups are often reactive, participating in various substitution and addition reactions. The presence of these groups could make the compound a useful intermediate in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity and the conditions under which it’s stored. Generally, brominated compounds tend to have higher boiling and melting points than their non-brominated counterparts .

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. It could potentially act as an electrophile in reactions due to the presence of the bromine atoms .

Safety and Hazards

As with any chemical compound, handling “1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone” should be done with appropriate safety precautions. Brominated compounds can be hazardous and may require special handling and disposal procedures .

Future Directions

The potential uses of “1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone” could be vast, given the reactivity of the bromoacetyl groups. It could serve as a useful building block in the synthesis of various pharmaceuticals or other organic compounds .

properties

IUPAC Name

1-[3,5-bis(2-bromoacetyl)phenyl]-2-bromoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br3O3/c13-4-10(16)7-1-8(11(17)5-14)3-9(2-7)12(18)6-15/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRQGLKRZZWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)CBr)C(=O)CBr)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372767
Record name Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone

CAS RN

38460-56-9
Record name Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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